molecular formula C18H20N4O3 B2810668 N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953203-57-1

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2810668
CAS No.: 953203-57-1
M. Wt: 340.383
InChI Key: NXXAKVRUZULHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a hybrid structure combining an imidazole moiety, a propyl linker, and a substituted isoxazole ring. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such motifs are critical (e.g., kinase inhibitors or antifungal agents).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-5-2-4-14(10-16)17-11-15(21-25-17)12-18(23)20-6-3-8-22-9-7-19-13-22/h2,4-5,7,9-11,13H,3,6,8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXAKVRUZULHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural features are compared to analogous acetamide derivatives in Table 1.

Compound Name Core Structure Key Substituents Functional Groups Reference
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide (Target) Acetamide + isoxazole + imidazole 3-Methoxyphenyl, propyl-imidazole C=O (amide), imidazole N–H, methoxy (–OCH₃) N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Acetamide + triazole + naphthalene Naphthalenyloxy, phenyl C=O (amide), triazole C–H, ether (–O–)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Acetamide + isoxazole + indole 3-Fluoroisoxazole, methylisoxazole, indolin-2-one C=O (amide and ketone), fluorine (–F), conjugated double bond
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) Acetamide + benzimidazole + isoxazole Methylbenzimidazole, methylisoxazole C=O (amide), benzimidazole N–H, methyl (–CH₃)

Key Observations :

  • Target vs. 6a : The target replaces the triazole and naphthalene groups in 6a with an imidazole-propyl chain and a 3-methoxyphenyl isoxazole. The methoxy group may enhance solubility compared to 6a’s lipophilic naphthalene .
  • Target vs.
  • Target vs. Benzimidazole Compound (8) : The imidazole-propyl chain in the target may offer greater conformational flexibility compared to the rigid benzimidazole core in compound 8 .
Physicochemical and Spectral Properties

Comparative spectral data (IR, NMR) highlight substituent-driven differences:

Compound IR Peaks (cm⁻¹) 1H NMR Features Key Inferences
Target ~3260 (N–H), ~1670 (C=O), ~1250 (–OCH₃) Expected signals: imidazole protons (~7–8 ppm), methoxy (–OCH₃, ~3.8 ppm) Methoxy group increases electron density on the phenyl ring, affecting reactivity.
6b () 3292 (N–H), 1682 (C=O), 1504 (–NO₂) Aromatic protons (δ 7.20–8.61 ppm), nitro (–NO₂) at δ 8.61 Nitro group in 6b enhances polarity but reduces metabolic stability vs. –OCH₃ .
6 () 3200 (N–H), 1685 (C=O) Methylisoxazole (δ 2.30), conjugated double bond (δ 6.60–6.80) Conjugation in 6 may improve UV absorption vs. the target’s isolated isoxazole .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, and how can purity be ensured?

  • Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition (Huisgen reaction) for assembling the triazole or isoxazole core, as demonstrated for structurally analogous compounds . Key steps include:

  • Reacting azide intermediates (e.g., substituted 2-azidoacetamides) with alkynes under Cu(OAc)₂ catalysis in a 3:1 t-BuOH/H₂O solvent system.
  • Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) to achieve >95% purity .
  • Validate purity using HPLC and spectroscopic techniques (IR, NMR).

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • IR spectroscopy : Identify key functional groups (C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹, and C-O from methoxyphenyl at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.4 ppm), isoxazole-CH (δ 5.4–5.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What solvent systems and reaction conditions are critical for optimizing yield?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF or t-BuOH/H₂O mixtures) to stabilize intermediates during cycloaddition .
  • Optimize temperature (room temperature for cycloaddition vs. reflux for condensation steps) and stoichiometry (1:1 azide:alkyne ratio) to minimize side products .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyphenyl vs. nitrophenyl substitution) affect biological activity?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the 3-methoxyphenyl or imidazole-propyl positions.
  • Compare bioactivity (e.g., enzyme inhibition assays) and physicochemical properties (logP, solubility) to identify critical pharmacophores .
  • Example : Nitro groups may enhance electron-withdrawing effects, altering binding affinity to targets like kinases or GPCRs .

Q. What computational approaches predict the compound’s target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 or histamine receptors) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo) be resolved?

  • Methodology :

  • Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics and in vivo PK/PD studies .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .

Q. What strategies mitigate challenges in synthesizing the imidazole-isoxazole hybrid scaffold?

  • Methodology :

  • Protecting groups : Temporarily protect reactive sites (e.g., imidazole-NH) during isoxazole formation to prevent side reactions .
  • Flow chemistry : Improve reaction control for exothermic steps (e.g., cycloadditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.